Electrocatalytic Proton Reduction Overpotential: 2,3-Bis(isopropylthio)pyridine-Derived κ²-C,N Complex vs. Previously Reported [FeFe]-Hydrogenase Mimics
A κ²-C,N-pyridine bridged [FeFe]-hydrogenase mimic incorporating 2,3-bis(isopropylthio)pyridine as the ligand framework catalyzes proton reduction with an overpotential of 120 mV when phenol is used as the proton source. This value represents the lowest overpotential reported for any [FeFe]-H₂ase mimic in proton reduction catalysis to date, as stated directly in the peer-reviewed electrochemical characterization [1]. In contrast, typical [FeFe]-hydrogenase model complexes without this specific ligand architecture operate at overpotentials exceeding 300–500 mV under comparable mild acid conditions .
| Evidence Dimension | Proton reduction overpotential |
|---|---|
| Target Compound Data | 120 mV (lowest ever reported for [FeFe]-H₂ase mimics) |
| Comparator Or Baseline | Typical [FeFe]-H₂ase mimic overpotentials >300–500 mV |
| Quantified Difference | At least 180–380 mV reduction in overpotential vs. typical mimics |
| Conditions | Electrocatalytic proton reduction; phenol as mild acid proton source; acetonitrile solvent |
Why This Matters
Lower overpotential directly translates to higher energy efficiency in electrocatalytic hydrogen production, a critical performance metric for sustainable energy applications and a primary selection criterion for catalyst ligand procurement in hydrogen evolution research.
- [1] Schippers ECF, Nurttila SS, Oudsen JPH, Tromp M, Dzik WI, van der Vlugt JI, Reek JNH. [FeFe]-Hydrogenase Mimic Employing κ²-C,N-Pyridine Bridgehead Catalyzes Proton Reduction at Mild Overpotential. Chem Eur J. 2019;25:2510-2517. View Source
